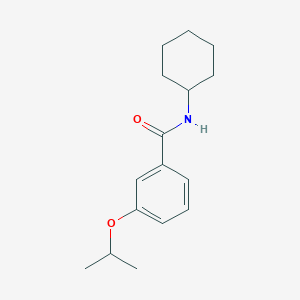

N-cyclohexyl-3-isopropoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, such as the palladium-catalyzed intramolecular cyclization of 2-iodobenzamides, providing a method for synthesizing isoindolin-1-ones under mild conditions (Chen et al., 2013). Additionally, the synthesis of labeled compounds for photoaffinity labeling illustrates the intricate steps required, including tritiation and coupling reactions (Dischino et al., 1999).

Molecular Structure Analysis

Molecular structure determination often utilizes techniques like X-ray diffraction analysis. For example, the crystal structure of N-cyclohexyl-2-nitrobenzamide was elucidated, showing how molecular packing is stabilized by hydrogen bonds, providing insights into the compound's three-dimensional arrangement (Saeed et al., 2010).

Chemical Reactions and Properties

Chemical properties, including reactivity and potential reactions, can be complex. For instance, cyclopropenes' divergent reactivity in Rh(III)-catalyzed C-H activation/cycloaddition reactions highlights the substrate-dependent chemoselectivity, offering insights into the factors influencing chemical reactions (Guo & Xia, 2015).

Physical Properties Analysis

Physical properties, such as crystallization and melting points, are crucial for understanding a compound's behavior under different conditions. These aspects are often detailed in the synthesis and characterization sections of research on related compounds.

Chemical Properties Analysis

Chemical properties encompass reactivity with other chemicals, stability, and solubility. Research into compounds like N-fluorobenzamide and its cycloaddition reactions with maleic anhydride to produce fluorescent aminonaphthalic anhydrides illustrates the breadth of chemical properties that can be explored (Lu et al., 2022).

科学的研究の応用

Electrochemical Biosensing

A study by Karimi-Maleh et al. (2014) detailed the development of a biosensor using a modified carbon paste electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This innovative biosensor demonstrated potent electron mediating behavior and precise detection capabilities, marking a significant advancement in the field of electrochemical sensing.

Catalyzed C-H Activation in Organic Synthesis

Fukui et al. (2014) reported on tunable arylative cyclizations of 1,6-enynes, facilitated by rhodium(III)-catalyzed C-H activation of O-substituted N-hydroxybenzamides. This discovery is significant for organic synthesis, especially in pharmaceutical and synthetic chemistry, as it offers a versatile approach to forming complex molecular structures.

Neurobiological Mechanism in Memory Studies

Gold and Sternberg's 1978 research on retrograde amnesia provided insights into the common neurobiological mechanisms underlying the amnesias produced by various treatments. This work contributes to our understanding of memory and the impact of different chemical treatments on its retention and loss.

Metabolic Pathways in Pharmacology

The study by Graefe et al. (1973) on the metabolism of norepinephrine in the rat vas deferens highlights the intricate processes involved in the metabolic pathways of pharmacologically active compounds. This research aids in the development of drugs by understanding their metabolic behavior.

Cyclization Reactions in Chemical Synthesis

Jithunsa, Ueda, and Miyata (2011) explored a copper(II)chloride-mediated cyclization reaction of N-alkoxy-ortho-alkynylbenzamides. This process, crucial in chemical synthesis, allows for the efficient production of complex organic compounds, furthering advancements in material science and medicinal chemistry.

Chemodivergent Annulations in Organic Chemistry

The research by Xu et al. (2018) on Rhodium(III)-catalyzed chemodivergent annulations represents a breakthrough in the field of organic chemistry. This method facilitates the synthesis of complex organic compounds, crucial for drug development and material science.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-cyclohexyl-3-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-12(2)19-15-10-6-7-13(11-15)16(18)17-14-8-4-3-5-9-14/h6-7,10-12,14H,3-5,8-9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOSXJUMYKHABF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-3-propan-2-yloxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5500275.png)

![allyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5500281.png)

![3-[(2-fluorobenzyl)thio]-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500288.png)

![1-[(3-phenyl-2-quinoxalinyl)amino]-2-propanol](/img/structure/B5500298.png)

![4-{2-[(2-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5500315.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5500320.png)

![6-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5500322.png)

![4-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5500330.png)

![2-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5500357.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5500363.png)

![(3aR*,7aS*)-2-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5500365.png)

![5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500375.png)

![N-1-adamantyl-4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5500389.png)